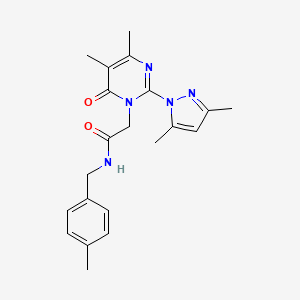
2-(4-benzoylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzoylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety, a methoxyphenyl group, and a methylpyrimidinamine core. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Coupling with Methoxyphenyl Group: The benzoylpiperazine intermediate is then reacted with 4-methoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.
Cyclization to Form Pyrimidine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the 6-methylpyrimidin-4-amine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzoylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzoylpiperazine moiety, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine core, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: The compound shows promise as a therapeutic agent due to its potential activity against certain diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with neurotransmitter receptors, particularly alpha1-adrenergic receptors, which are involved in various physiological processes.
Pathways Involved: By binding to these receptors, the compound can modulate signaling pathways that regulate smooth muscle contraction, cardiovascular function, and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
2-(4-benzoylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various physiological pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H25N5O2/c1-17-16-21(25-19-8-10-20(30-2)11-9-19)26-23(24-17)28-14-12-27(13-15-28)22(29)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,24,25,26) |
InChI Key |
JMHHJOLLYJKZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240292.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11240296.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B11240300.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide](/img/structure/B11240301.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11240306.png)
![N-(3-fluorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11240315.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide](/img/structure/B11240322.png)
![3-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240324.png)
![1-[6-(4-Chlorophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240330.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240359.png)
![N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11240361.png)
![4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11240364.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11240370.png)
